9-Arabinofuranosyladenine
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Overview
Description
Preparation Methods
The synthesis of 9-Arabinofuranosyladenine involves several key steps. Initially, it was synthesized through the conversion of a xylonucleoside to this compound . A more scalable method was later developed, involving the condensation of 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride with N-benzoyladenine . Industrial production methods have also been explored, including the use of bacterial cells capable of adenine transarabinosylation . Optimal reaction conditions for this method include a pH of 6.75, a temperature of 60°C, and specific concentrations of cytosine arabinoside and adenine .
Chemical Reactions Analysis
9-Arabinofuranosyladenine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound.
Substitution Reactions: Common reagents include cytosine arabinoside and adenine.
Enzymatic Reactions: It is subject to enzymatic conversion to 9-β-D-arabinofuranosylhypoxanthine, which limits its effectiveness.
Scientific Research Applications
9-Arabinofuranosyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleoside analogs and their reactions.
Biology: It has been shown to inhibit DNA synthesis in purine-deficient strains of Escherichia coli.
Medicine: It is used as an antiviral agent against herpes simplex and varicella-zoster viruses.
Industry: Its derivatives are used in the development of more soluble and effective antiviral drugs.
Mechanism of Action
The mechanism of action of 9-Arabinofuranosyladenine involves its conversion to its active triphosphate form, ara-ATP . This active form inhibits viral DNA polymerase by competing with dATP, leading to the formation of faulty DNA . This inhibition interferes with the synthesis of viral DNA, thereby exerting its antiviral effects .
Comparison with Similar Compounds
9-Arabinofuranosyladenine is unique among nucleoside analogs due to its specific antiviral properties and its ability to inhibit DNA synthesis. Similar compounds include:
2′-Deoxyadenosine: Another nucleoside analog with similar inhibitory effects on DNA synthesis.
9-β-D-Xylofuranosyladenine: A related compound with similar but less potent antiviral properties.
Cytosine Arabinoside: Used as a donor of arabinose residues in the synthesis of this compound.
Properties
CAS No. |
2006-02-2 |
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Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10?/m1/s1 |
InChI Key |
OIRDTQYFTABQOQ-KBNQYOMWSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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